

Application Notes and Protocols for KAlF₄ Flux in Industrial Brazing

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Compound of Interest

Compound Name: Potassium tetrafluoroaluminate

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Introduction to KAlF₄ (Potassium Fluoroaluminate) Flux

Potassium fluoroaluminate (KAlF₄) is the industry-standard, non-corrosive flux for the Controlled Atmosphere Brazing (CAB) of aluminum alloys.[1][2] Marketed under trade names like NOCOLOK®, this flux is a white, crystalline powder typically comprising a eutectic mixture of KAlF₄ and K₃AlF₆. [3][4] Its primary function is to chemically remove the tenacious and refractory aluminum oxide (Al₂O₃) layer from the surfaces of components to be joined. This allows the molten aluminum-silicon (Al-Si) filler metal to wet the base material and flow into the joint via capillary action, forming a strong metallurgical bond upon cooling.[1][2]

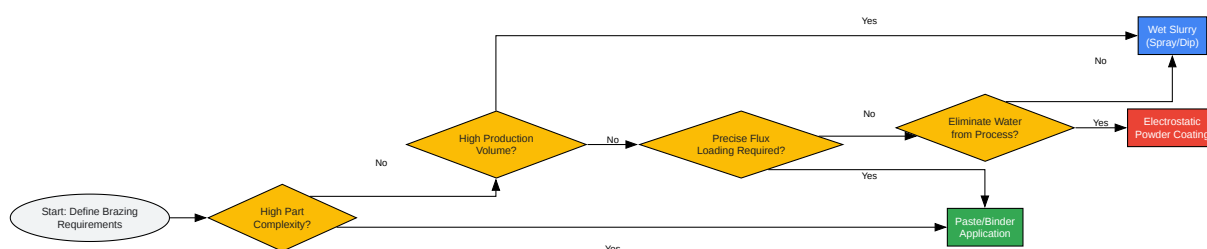
The flux becomes active at temperatures around 560-600 °C, with a melting range of approximately 565-572 °C, which is below the melting point of common Al-Si brazing alloys (577-610 °C).[1][2] A key advantage of KAlF₄-based fluxes is that the post-braze residue is a thin, adherent, non-corrosive, and non-hygroscopic layer, which in many applications does not require removal.[1][5]

Primary Application Methods

The selection of a flux application method is critical and depends on factors such as the complexity of the assembly, production volume, required precision of flux loading, and cost

considerations. The most common industrial methods are wet slurry application, paste application, and dry electrostatic powder application.

The following diagram illustrates a decision-making process for selecting an appropriate KAIF4 flux application method.



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Diagram 1: Decision matrix for KAIF4 flux application method selection.

Wet Application: Aqueous Slurry Method

This is the most common and versatile method for applying KAIF4 flux, especially in high-volume production of automotive heat exchangers.[6] The flux powder is suspended in deionized water to form a slurry, which is then applied to the components.

Parameter	Typical Value	Unit	Notes
Slurry Concentration	5 - 35	wt%	Regulates the final flux loading on the part. [5] [6]
Target Flux Loading	3 - 5	g/m ²	A light, uniform coating is sufficient for most applications. [5] [7]
Water Quality	Deionized	-	Prevents contamination that can interfere with the brazing process.
Surfactant/Wetting Agent	As required	-	Added to aid in uniform wetting and deposition of the flux. [5]
Drying Temperature	~200 (not to exceed 250)	°C	To completely remove water before the part enters the brazing furnace. [5] [8]

- Slurry Preparation:

1. Fill a mixing tank with a known volume of deionized water. The tank must have continuous agitation to prevent the flux powder from settling.[\[5\]](#)
2. Slowly add KAIF₄ flux powder to the water while agitating to achieve the desired concentration (e.g., 10-25 wt%).[\[5\]](#)
3. If required, add a suitable surfactant to improve surface wetting.
4. Continuously monitor the slurry concentration using a hydrometer or by measuring its specific gravity.

- Component Preparation:
 1. Ensure all components are thoroughly cleaned to remove lubricants, oils, and other contaminants.[5]
- Application:
 1. Apply the slurry to the assembled components using low-pressure spraying, flooding, or dipping.[5]
 2. Ensure all surfaces to be brazed are uniformly coated.
- Excess Removal and Drying:
 1. Use an air "blow-off" to remove excess slurry and prevent accumulation.[5]
 2. Transfer the fluxed assembly to a drying oven.
 3. Dry the assembly at approximately 200°C until all moisture has evaporated.[8] Avoid temperatures above 250°C to prevent the formation of high-temperature oxides that are difficult for the flux to remove.[5]

Wet Application: Flux Paste / Binder Method

For applications requiring precise, localized flux placement or improved adhesion before assembly (pre-fluxing), KAIF4 is mixed with a binder to form a paste.[7][8] This is particularly useful for complex geometries or to pre-coat individual components.[5][8]

Parameter	Typical Value	Unit	Notes
Flux Content in Paste	35 - 60	wt%	Varies based on desired viscosity and application. [7] [9]
Binder Type	Water-based organic	-	Must evaporate completely and cleanly between 350-400°C. [7]
Coating Thickness	10 - 30	µm	Typical thickness for a pre-fluxed component. [7]
Application Pressure (Spray)	3 - 5	bar	For spray gun application of binder mixtures. [7]
Air Drying Time	50 - 60	min	Time at room temperature before parts can be handled. [7]

- Paste Preparation:

1. Use a commercially available binder system or prepare one in-house. A standard composition is 35% NOCOLOK® Flux, 15% binder, 5% thickener, and 45% deionized water.[\[7\]](#)
2. In a suitable container, thoroughly mix the components. If starting from scratch, first mix the water with the binder and thickener before adding the flux powder.[\[7\]](#)
3. Agitate the mixture until a homogenous paste is formed. The paste should be stored in a sealed, airtight container and used within one week.[\[7\]](#)

- Application:

1. Apply the paste to the desired areas using a brush, syringe, or automated dispensing equipment.[\[7\]](#)[\[9\]](#)
 2. For pre-fluxing components, spraying with a 1.4 - 1.6 mm spray gun at 3-5 bar is effective.
[\[7\]](#)
- Drying/Curing:
 1. Allow the paste to air dry for 15-20 minutes for the surface to set, and 50-60 minutes before handling.[\[7\]](#)
 2. Alternatively, use forced convection or oven drying at 50-80°C to accelerate the process.
[\[7\]](#)
 3. The binder will completely evaporate during the brazing heat cycle.[\[7\]](#)

Dry Application: Electrostatic Powder Coating

This method, also known as dry fluxing, is an alternative that eliminates the need for water and a separate drying step.[\[6\]](#)[\[8\]](#) Fine KAlF₄ powder is electrostatically charged and sprayed onto a grounded workpiece.

Parameter	Typical Value	Unit	Notes
Charging Voltage	~100	kV	Typical voltage applied to the flux powder in the spray gun.[10]
Adhesion Force	Van der Waals	-	Adhesion is relatively weak as the powder loses its charge upon contact.[10]
Particle Size	Fine	μm	Finer particles adhere better but can be more difficult to handle in feed systems.[10]
Target Flux Loading	3 - 5	g/m ²	Similar to wet application methods.

- System Preparation:

1. Use a powder feed system specifically designed for fine powders like KAIF4 flux, which can be difficult to fluidize.[11] Systems may use mechanical augers for positive displacement.[11]
2. Ensure the compressed air used is of high quality (low humidity, free of oil and dust).[10]
3. The workpiece must be properly grounded.

- Component Preparation:

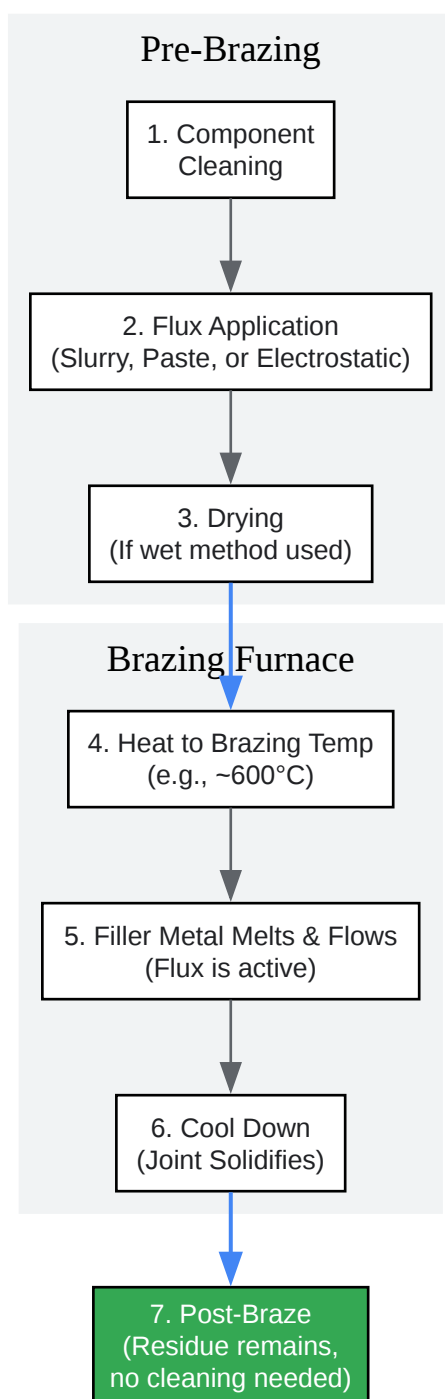
1. Components must be clean and free of dirt and dust.[7]
2. Some users apply the flux over surfaces with evaporative oils still present; the oil is then removed in a thermal degreasing step just before the brazing furnace.[10]

- Application:

1. Feed the flux powder to the electrostatic spray gun.
 2. Apply the charged powder to the grounded workpiece. Be aware of the "Faraday cage effect," which can limit powder penetration into deep or complex geometries.[\[10\]](#)
- Handling and Brazing:
 1. Handle dry-fluxed parts with care to avoid flux fall-off due to the relatively weak adhesion.[\[10\]](#)
 2. Transfer the part directly to the brazing furnace. No separate drying step is required.[\[6\]](#)

General Controlled Atmosphere Brazing (CAB) Protocol

The following workflow applies after the KAIF4 flux has been applied by one of the methods described above.



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Diagram 2: General workflow for Controlled Atmosphere Brazing (CAB) with KAIF4 flux.

- Atmosphere Control: The brazing furnace must have an inert nitrogen atmosphere. The oxygen concentration should be kept below 100 ppm and the dew point at or below -40°C.[5]

These conditions are critical to prevent re-oxidation of the aluminum surfaces and to minimize the formation of hydrogen fluoride (HF) from the reaction of flux with moisture.[5]

- Heating: As the component travels through the furnace, its temperature increases. The flux becomes molten and chemically active, disrupting the oxide layer.[2]
- Brazing: At the brazing temperature (typically ~600°C), the Al-Si filler metal (from the clad layer on a brazing sheet or from a separate preform) melts and flows into the joints.[5]
- Cooling: As the assembly moves into the cooling section of the furnace, the filler metal solidifies, forming the brazed joints. The flux residue solidifies into a thin, non-corrosive film. [5]
- Post-Braze Treatment: In standard applications, no post-braze cleaning is required. The remaining flux residue is adherent, non-hygroscopic, and can even provide some corrosion resistance.[5]

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